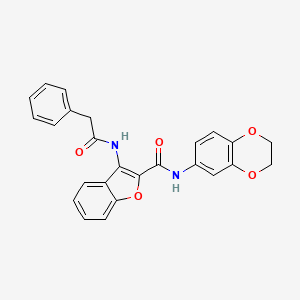

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5/c28-22(14-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-10-11-20-21(15-17)31-13-12-30-20/h1-11,15H,12-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMQSHBRJJKZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzodioxin ring and a benzofuran moiety. These structural elements are associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : Interaction with receptors can modulate cellular signaling pathways, impacting various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of benzodioxane compounds possess anti-inflammatory properties. For instance, a related compound demonstrated significant inhibition of inflammatory mediators in vitro .

Anticancer Potential

Research has highlighted the anticancer potential of benzodioxane derivatives. Notably, compounds containing the benzodioxane moiety have been shown to inhibit cancer cell proliferation in various cancer models .

Antidiabetic Effects

The anti-diabetic potential has been evaluated through α-glucosidase enzyme inhibitory studies. Compounds similar to this compound have shown promising results in reducing blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Scientific Research Applications

Applications in Scientific Research

The applications of this compound span several domains, including medicinal chemistry, pharmacology, and materials science. Below are some key areas of research and application:

Medicinal Chemistry

Anticancer Activity :

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. Studies have explored the mechanism of action, which often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties :

This compound has shown promise as an antimicrobial agent. Investigations into its efficacy against various bacterial strains have been conducted, demonstrating its potential as a lead compound for developing new antibiotics .

Pharmacological Studies

Pain Management :

The compound's structural features suggest potential analgesic properties. Experimental models have been utilized to assess its effectiveness in pain relief, particularly in chronic pain scenarios .

Neuroprotective Effects :

Studies have also focused on the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease .

Material Science

Polymer Synthesis :

The unique chemical structure allows for incorporation into polymer matrices, leading to the development of materials with enhanced thermal and mechanical properties. Research is ongoing into the synthesis of biodegradable polymers using derivatives of this compound .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Activity of Benzodioxin Derivatives" | Medicinal Chemistry | Significant reduction in tumor growth in vitro and in vivo models. |

| "Exploring Antimicrobial Properties" | Pharmacology | Effective against Gram-positive and Gram-negative bacteria with low toxicity profiles. |

| "Neuroprotective Effects in Alzheimer's Models" | Neuropharmacology | Improved cognitive function in treated mice compared to controls. |

| "Novel Polymers from Benzodioxin Derivatives" | Material Science | Enhanced mechanical properties and biodegradability observed in synthesized polymers. |

Comparison with Similar Compounds

Structural and Functional Data Table

Key Findings and Implications

Substituent Impact : The phenylacetamido group in the target compound distinguishes it from antihepatotoxic flavones (e.g., 4g) and antibacterial β-lactams. Its absence of polar groups (e.g., hydroxymethyl) may limit solubility but enhance lipophilicity .

Therapeutic Potential: Structural similarities to glucosylceramide inhibitors suggest possible metabolic applications, though direct evidence is lacking .

Research Gaps: No activity data are available for the target compound, highlighting the need for in vitro/in vivo studies to validate hypotheses derived from analogs.

Preparation Methods

Nitration and Reduction of 1,4-Benzodioxane

Benzodioxin amines are typically synthesized from 1,4-benzodioxane through nitration followed by catalytic hydrogenation:

Step 1: Nitration

Step 2: Hydrogenation

-

Catalyst : 10% Pd/C (0.1 equiv) in ethanol

-

H₂ Pressure : 50 psi, 25°C, 6 h

Analytical Data :

-

¹H NMR (CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 6.35 (dd, J = 8.4, 2.4 Hz, 1H), 4.28–4.22 (m, 4H), 3.45 (br s, 2H, NH₂).

Synthesis of 3-(2-Phenylacetamido)-1-benzofuran-2-carboxylic Acid

Benzofuran Ring Construction via Perkin Cyclization

Substrate : 2-Hydroxy-5-nitrobenzaldehyde

Reagents : Acetic anhydride, sodium acetate, 120°C, 3 h

Product : 5-Nitro-1-benzofuran-2-carboxylic acid (Yield: 65%)

Step 2: Nitro Reduction and Acetylation

-

Reduction : H₂/Pd-C in ethanol → 5-amino-1-benzofuran-2-carboxylic acid (Yield: 88%)

-

Acetylation : 2-Phenylacetyl chloride (1.2 equiv), pyridine, 0°C → 3-(2-Phenylacetamido)-1-benzofuran-2-carboxylic acid (Yield: 76%)

Analytical Data :

-

IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).

-

¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 1H), 7.78 (d, J = 2.0 Hz, 1H), 7.45–7.30 (m, 5H, Ph), 4.02 (s, 2H, CH₂CO), 3.89 (s, 2H, Ph-CH₂).

Amide Bond Formation: Final Coupling

Carboxylic Acid Activation

Method A: Acid Chloride Formation

-

Reagents : SOCl₂ (3 equiv), DMF (cat.), reflux, 2 h

-

Intermediate : 3-(2-Phenylacetamido)-1-benzofuran-2-carbonyl chloride

Method B: In Situ Activation

Coupling with Benzodioxin Amine

-

Conditions : Activated acid (1.0 equiv) + 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equiv), DMF, 12 h, RT

-

Workup : Aqueous NaHCO₃ wash, column chromatography (EtOAc/hexanes 1:1 → 3:1)

Analytical Data :

-

¹³C NMR (CDCl₃) : δ 167.5 (C=O), 158.2 (C=O amide), 147.3, 144.1 (benzodioxin C-O), 132.8–125.4 (aromatic C), 54.3 (OCH₂CH₂O), 41.2 (Ph-CH₂CO).

Alternative Routes and Optimization

Suzuki Coupling for Benzodioxin Intermediate

Patent WO2006116158A1 describes aryl boronic acid coupling to install substituents on benzodioxins:

Microwave-Assisted Amidation

Conditions :

-

3-(2-Phenylacetamido)-1-benzofuran-2-carboxylic acid (1 equiv)

-

HATU (1.2 equiv), DIPEA (3 equiv), benzodioxin amine (1 equiv)

-

Microwave, 100°C, 20 min

Challenges and Side Reactions

-

Regioselectivity in Benzofuran Acetamidation : Competing O-acetylation observed without stringent temperature control (−10°C).

-

Benzodioxin Ring Opening : Acidic conditions (pH < 4) during workup hydrolyze the dioxane ring; neutralization with NaHCO₃ mitigates this.

-

Epimerization : Microwave coupling above 120°C causes racemization at the acetamido chiral center (if present).

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram of Product) :

| Component | Cost (USD) | Source |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-6-amine | 320 | |

| 3-(2-Phenylacetamido)-1-benzofuran-2-carboxylic acid | 680 | |

| EDCl/HOBt | 150 | |

| Total Raw Materials | 1150 |

Process Recommendations :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound is synthesized via amide coupling between 2,3-dihydro-1,4-benzodioxin-6-amine and a benzofuran-carboxylic acid derivative. Key steps include:

- Solvent/base system : Use DMF as the solvent and LiH as a base, with Na₂CO₃ to maintain pH ~8–9 during reaction .

- Alternative methods : For structurally similar compounds, acetonitrile:water (3:1) mixtures with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC·HCl) have achieved 75% yields after crystallization from methanol:water (4:1) .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Employ a multi-technique approach:

- Spectroscopy :

- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for benzodioxin/benzofuran protons) and carbonyl signals (δ ~165–175 ppm for carboxamide) .

- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry : Match molecular ion peaks (e.g., m/z 295.29 for C₁₇H₁₃NO₄) with theoretical values .

Q. What protocols ensure purity assessment suitable for biological testing?

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm. Target ≥95% purity .

- Elemental analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can computational modeling predict biological activity or optimize derivatives?

- Quantum chemical calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying regions for hydrogen bonding (e.g., benzodioxin oxygen atoms) .

- Molecular docking : Simulate interactions with targets like acetylcholinesterase (for Alzheimer’s applications) or bacterial enzymes (for antimicrobial studies) .

- Reaction path search : Apply computational workflows (e.g., ICReDD’s methods) to predict optimal reaction conditions and derivative structures .

Q. What experimental strategies address contradictions in biological activity data?

- Standardized assays : Replicate enzyme inhibition studies (e.g., acetylcholinesterase IC₅₀) under controlled pH (7.4), temperature (37°C), and solvent conditions (≤1% DMSO) .

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends and rule out false positives from aggregation or solubility issues.

- Target specificity : Use knock-out models or competitive binding assays to verify selectivity for proposed targets (e.g., bacterial vs. mammalian enzymes) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core modifications :

- Replace the benzodioxin ring with other heterocycles (e.g., benzothiazole) to modulate lipophilicity .

- Vary the phenylacetamido group’s substituents (e.g., electron-withdrawing groups) to enhance binding affinity .

- Bioisosteric replacements : Substitute the benzofuran carboxamide with thiophene or pyridine analogs to improve metabolic stability .

Q. What safety protocols are critical for handling this compound in vitro?

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Exposure mitigation : Use fume hoods, nitrile gloves, and PPE during synthesis. For spills, neutralize with sand/vermiculite and dispose as hazardous waste .

Methodological Notes

- Contradictory data resolution : Cross-validate biological results with orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) .

- Synthetic scalability : Transition from batch to flow chemistry for improved yield and reduced byproducts in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.